2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Overview
Description
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is an organic compound that belongs to the quinoxaline family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. It is a white to light yellow solid that is insoluble in water but soluble in organic solvents .
Preparation Methods
The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps of organic synthesis. One common method involves the condensation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with sulfonamide derivatives. The reaction conditions often require the use of glacial acetic acid as a solvent and heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different analogs.
Common reagents used in these reactions include sulfuric acid, potassium nitrate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of various bioactive compounds.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . Molecular docking studies have shown that the compound fits well within the active pocket of DPP-4, contributing to its inhibitory activity .
Comparison with Similar Compounds
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives such as:
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Similar in structure but with different substituents that may alter its biological activity.
N,N-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Another derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific sulfonamide group, which imparts unique biological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORLVGAEOOXBBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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